molecular formula C25H18As2O7S4 B569311 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid CAS No. 439791-28-3

4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic Acid

Cat. No.: B569311
CAS No.: 439791-28-3
M. Wt: 708.495
InChI Key: PUQKGKJDBDDYDD-UHFFFAOYSA-N
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Description

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid is a complex organic compound that features a unique structure combining dithiarsolan and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid typically involves multiple steps. The initial step often includes the formation of the benzofuran core, followed by the introduction of dithiarsolan groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiarsolan groups to thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiarsolan groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a reagent in various organic synthesis reactions.

    Medicine: The compound may be explored for its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: It could be used in developing new materials with unique properties.

Mechanism of Action

The mechanism by which 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The dithiarsolan groups can interact with metal ions, while the benzofuran core can participate in various biochemical pathways. These interactions can modulate cellular processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3,2-dithiarsolan-2-yl)aniline: This compound shares the dithiarsolan group but has a different core structure.

    Benzofuran derivatives: Compounds with a benzofuran core but different substituents.

Uniqueness

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-carboxylic acid is unique due to its combination of dithiarsolan and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18As2O7S4/c28-17-5-3-15-21(19(17)26-35-7-8-36-26)33-22-16(4-6-18(29)20(22)27-37-9-10-38-27)25(15)14-2-1-12(23(30)31)11-13(14)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQKGKJDBDDYDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=C(C=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18As2O7S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001319288
Record name 4',5'-Di(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439791-28-3
Record name 4',5'-Di(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001319288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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